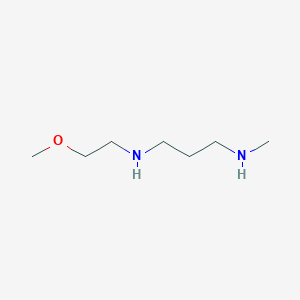
N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine
概要
説明
“N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 1093106-70-7 . It has a molecular weight of 180.25 . .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(2-methoxyethyl)-N~1~-methyl-1,3-benzenediamine . The InChI code is 1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 .
Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . The InChI key is NOHLUGWQIWAZBL-UHFFFAOYSA-N .
科学的研究の応用
1. Synthesis and Crystal Structure
- N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine (referred here as N-methyl-1,3-propanediamine for simplicity) has been used in synthesizing new azido bridged chains with copper (II) and nickel (II). These compounds have been characterized by single crystal X-ray diffraction, demonstrating their potential in the study of magnetic properties (Bhowmik et al., 2014).
2. Molecular Structure Analysis
- Research has been conducted on the molecular structure and spectroscopic properties of compounds involving N-methyl-1,3-propanediamine. Studies include the synthesis and X-ray single-crystal analysis of copper (II) complexes, contributing to the understanding of coordination chemistry (Moon et al., 2018).
3. CO2 Adsorption Performance
- N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a derivative of N-methyl-1,3-propanediamine, has been synthesized and used in CO2 adsorbent materials. These adsorbents demonstrate improved CO2 adsorption capacity and efficiency, highlighting the compound's application in environmental science (Sim et al., 2020).
4. Catalytic Properties in Metal Complexes
- N-methyl-1,3-propanediamine has been utilized in the synthesis of manganese (III) and iron (III) complexes. These complexes exhibit properties similar to cytochrome P450 enzymes, potentially useful in biochemistry and pharmaceutical research (Ma & You, 2008).
5. NMR Spectroscopy in Chemical Analysis
- The compound has been studied in the context of NMR spectroscopy, aiding in the differentiation of diastereoisomers. This research contributes to advancements in analytical chemistry and pharmaceuticals (Tytgat & Gelbcke, 2010).
Safety and Hazards
作用機序
Target of Action
N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the Survival Motor Neuron 1 (SMN1) protein . This protein is critical for the survival and functioning of motor neurons .
Mode of Action
Nusinersen binds to the intron splicing silencer-N1 (ISS-N1) , a site present ten nucleotides down to the junction of exon 7 and intron 7 . This binding modulates the splicing of SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .
Biochemical Pathways
The primary biochemical pathway affected by Nusinersen is the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the SMN2 pre-mRNA transcript, Nusinersen enhances the production of full-length SMN2 protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the effects of Spinal Muscular Atrophy (SMA), a condition caused by a deficiency in SMN1 protein .
Pharmacokinetics
Nusinersen exhibits a bioavailability of 100% when administered intrathecally . It has a protein binding rate of less than 25% in cerebrospinal fluid (CSF) and over 94% in plasma . The compound is metabolized through exonuclease (3’- and 5’)-mediated hydrolysis . Its elimination half-life ranges from 135 to 177 days in CSF and 63 to 87 days in plasma .
Result of Action
The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the deficiency in SMN1 protein seen in SMA, thereby mitigating the symptoms of the condition .
生化学分析
Biochemical Properties
N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nucleic acids, enhancing their stability and resistance to nuclease degradation . This interaction is crucial for its potential use in antisense oligonucleotide therapies, where it can improve the efficacy of these therapeutic agents .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the inclusion of specific exons during RNA splicing, thereby increasing the production of functional proteins . This effect is particularly significant in the context of diseases like spinal muscular atrophy, where the compound can restore the expression of essential proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific RNA sequences, blocking the recruitment of repressor proteins and promoting the inclusion of target exons . This mechanism is essential for its role in antisense oligonucleotide therapies, where it can modulate gene expression to treat genetic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and resistance to degradation, maintaining its activity over extended periods . Long-term studies have shown that it can sustain its effects on cellular function, including the modulation of gene expression and protein production . These properties make it a valuable tool for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates gene expression without causing significant adverse effects . At higher doses, it can induce toxic effects, including alterations in liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleic acid metabolism, influencing the synthesis and degradation of RNA and DNA . The compound’s effects on metabolic flux and metabolite levels are crucial for its role in therapeutic applications, where it can modulate cellular metabolism to treat diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s ability to cross biological barriers, such as the blood-brain barrier, is particularly significant for its potential use in treating central nervous system disorders .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within the nucleus and cytoplasm is essential for its activity, as it can directly interact with nucleic acids and proteins to modulate gene expression and cellular function . These properties make it a valuable tool for studying cellular processes and developing therapeutic strategies.
特性
IUPAC Name |
N'-(2-methoxyethyl)-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8-4-3-5-9-6-7-10-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXLSWESJGFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



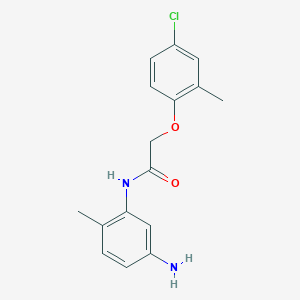
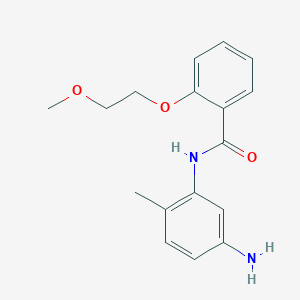
![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)
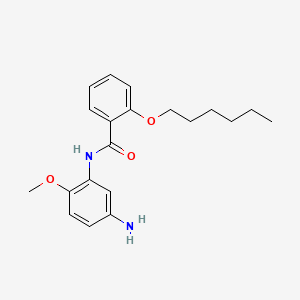
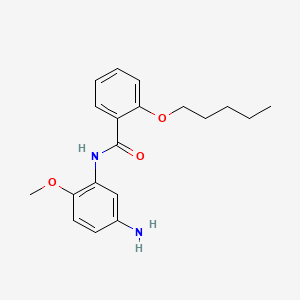
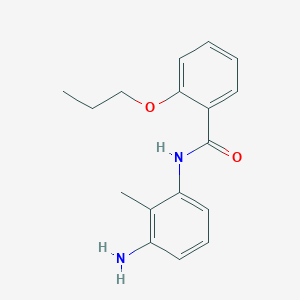
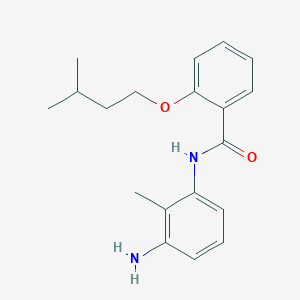
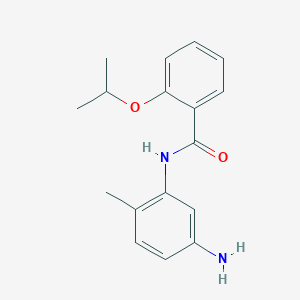
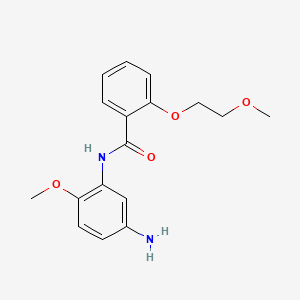

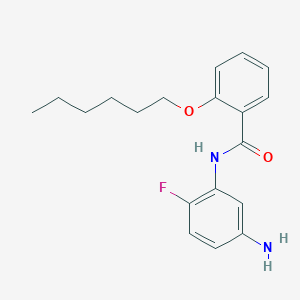


![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)